Azocane-2-carboxylic acid

Description

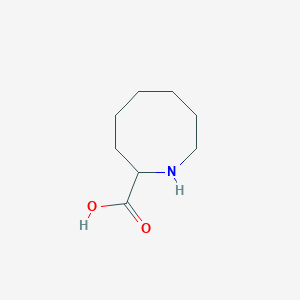

Structure

2D Structure

Properties

CAS No. |

14026-63-2 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

azocane-2-carboxylic acid |

InChI |

InChI=1S/C8H15NO2/c10-8(11)7-5-3-1-2-4-6-9-7/h7,9H,1-6H2,(H,10,11) |

InChI Key |

KIHBEEQFBGBGGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCNC(CC1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Azocane 2 Carboxylic Acid and Its Stereoisomers

Strategic Approaches to Azocane-2-carboxylic Acid Ring Construction

The formation of the eight-membered azocane (B75157) ring requires specific strategies to overcome the thermodynamic and kinetic hurdles of medium-ring cyclization. Key approaches include building the ring from linear precursors, expanding smaller, more readily accessible rings, and employing convergent multi-component reactions.

De novo synthesis involves the construction of the azocane ring from a linear, acyclic molecule through an intramolecular cyclization event. This strategy relies on carefully designed precursors that contain all the necessary atoms for the final ring. The critical step is the ring-closing reaction, which must be efficient despite the challenges of forming an eight-membered ring.

Common strategies for the key cyclization step include:

Reductive Amination: An acyclic precursor containing a terminal amine and a distal aldehyde or ketone can be cyclized in the presence of a reducing agent.

Amide Bond Formation (Lactamization): An ω-amino carboxylic acid can be cyclized to form the corresponding lactam (a cyclic amide), which can then be reduced to the cyclic amine.

Ring-Closing Metathesis (RCM): A di-olefinic amine precursor can be cyclized using a ruthenium-based catalyst to form an unsaturated eight-membered ring, which is subsequently hydrogenated.

The success of these methods depends heavily on the conformation of the acyclic precursor, with high-dilution conditions often employed to favor the intramolecular reaction over intermolecular polymerization.

Ring expansion provides an alternative and powerful pathway to azocane scaffolds, starting from smaller, more easily synthesized five- or six-membered nitrogen-containing rings like pyrrolidines and piperidines. This approach leverages the thermodynamic stability of these smaller rings for their initial construction before a subsequent rearrangement or insertion reaction expands the ring to the desired eight-membered system.

Notable ring expansion reactions applicable to this synthesis include:

Beckmann Rearrangement: A cyclic ketone precursor, such as a substituted cycloheptanone, can be converted to its oxime. Treatment with acid then promotes a rearrangement to form an eight-membered lactam, a direct precursor to the azocane ring system.

Schmidt Reaction: The reaction of a cyclic ketone with hydrazoic acid (HN₃) can insert a nitrogen atom adjacent to the carbonyl group, expanding the ring to form a lactam.

Diazoalkane-mediated Expansion: The reaction of a cyclic ketone with diazomethane (B1218177) or a related diazo compound can lead to the insertion of a methylene (B1212753) group, expanding the ring by one carbon at a time.

A key advantage of this approach is the ability to install stereocenters in the smaller, more rigid precursor ring, which can then be carried through the expansion sequence to the final azocane product. For instance, methods have been developed to synthesize medium-sized thienolactams from thiobenzoylketene S,N-acetals and silyl (B83357) enol ethers of cyclic ketones. researchgate.net Similarly, electrophilic ring expansion of smaller rings like aziridines with ketenes has been shown to be an effective method for generating larger heterocyclic structures, a principle that can be extended to azocane synthesis. beilstein-journals.orgresearchgate.net

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. For this compound synthesis, an MCR can be employed to assemble a complex acyclic precursor, which is then subjected to a ring-closing reaction.

The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that could be adapted for this purpose. nih.govrug.nl A hypothetical U-4CR to build an azocane precursor could involve the reaction of:

An aldehyde or ketone with a distal functional group for cyclization.

An amine.

A carboxylic acid.

An isocyanide.

The resulting Ugi product, a bis-amide, would be an elaborate acyclic structure primed for a subsequent intramolecular cyclization to forge the eight-membered ring. The versatility of the Ugi reaction allows for numerous points of diversity, enabling the synthesis of a library of substituted azocane derivatives. rug.nl

| Multi-Component Reaction | Components | Potential Application in Azocane Synthesis |

|---|---|---|

| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Assembly of a complex acyclic bis-amide precursor for subsequent ring-closing reaction. nih.govrug.nl |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Creates an α-acyloxy carboxamide. The product could be chemically modified and later cyclized. nih.gov |

| Strecker Reaction | Aldehyde/Ketone, Amine/Ammonia, Cyanide Source | Forms an α-amino nitrile, a key intermediate for α-amino acids, which could be part of a larger acyclic precursor. nih.gov |

Enantioselective Synthesis of Chiral this compound Derivatives

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, controlling the stereocenter at the C2 position of this compound is of paramount importance. Enantioselective synthesis can be achieved primarily through asymmetric catalysis or by using chiral auxiliaries.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is an elegant and highly efficient approach to stereocontrol. For the synthesis of chiral α-substituted carboxylic acids, several catalytic strategies have been developed. rsc.org

Potential catalytic strategies include:

Asymmetric Hydrogenation: The hydrogenation of an unsaturated precursor, such as a dehydroamino acid derivative with an eight-membered ring, using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with a chiral phosphine (B1218219) ligand) can set the stereocenter at the α-position. nih.gov

Catalytic Asymmetric Protonation: The conjugate addition of a nucleophile to an α,β-unsaturated carboxylic acid derivative can generate an enolate, which is then protonated enantioselectively by a chiral proton source, often generated in situ from a chiral catalyst. kyoto-u.ac.jp Chiral thiourea-boronic acid hybrid catalysts have been shown to be effective for such transformations. kyoto-u.ac.jp

N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs can catalyze asymmetric reactions to form chiral carboxylic acid derivatives. For example, a chiral NHC could catalyze the asymmetric addition of a carboxylic acid to a catalyst-bound intermediate, establishing a stereocenter in a controlled fashion. nih.gov

| Catalytic Strategy | Catalyst Type | Mechanistic Principle |

|---|---|---|

| Asymmetric Hydrogenation | Chiral Transition Metal Complexes (e.g., Rh-DIPAMP, Ru-BINAP) | Stereoselective addition of hydrogen across a double bond in a prochiral substrate. nih.gov |

| Conjugate Addition-Asymmetric Protonation | Chiral Brønsted Acids/Bases (e.g., Thiourea derivatives) | Aza-Michael addition to an unsaturated acid creates an enolate, which is then selectively protonated. kyoto-u.ac.jp |

| Asymmetric Acetalization | Chiral N-Heterocyclic Carbenes (NHCs) | Catalyst-controlled asymmetric addition of a carboxylic acid to an aldehyde-derived intermediate. nih.gov |

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a diastereoselective reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This method is stoichiometric but highly reliable and predictable.

A notable synthesis of α-alkylated this compound methyl esters has been achieved with excellent enantiomeric excess (>96%) using an approach that begins with optically active β-keto esters. researchgate.netumn.edu This multi-step synthesis effectively uses the chiral information embedded in the starting material to guide the formation of the final product.

The key steps of this synthesis are outlined below: umn.edu

Tetrazole Formation: The optically active β-keto ester is reacted with an azide (B81097) source under Schmidt reaction conditions to form a tetrazole intermediate.

Reduction and Protection: The tetrazole and ester functionalities are reduced, followed by protection of the resulting amino groups.

Oxidation and Cyclization: Subsequent oxidation and manipulation of functional groups lead to the formation of the this compound derivative.

This sequence demonstrates a practical and effective method for accessing stereodefined azocane-2-carboxylic acids, where the stereochemistry is controlled from the outset by the choice of the chiral starting material. umn.edu

| Step | Reactants/Reagents | Transformation | Reference |

|---|---|---|---|

| 1 | Optically active β-keto ester, NaN₃, H₂SO₄ | Conversion of keto group to a tetrazole via Schmidt reaction. | umn.edu |

| 2 | Reducing agents (e.g., LiAlH₄), Protecting group reagents (e.g., Boc₂O) | Reduction of ester and tetrazole, followed by N-protection. | umn.edu |

| 3 | Oxidizing agents, Cyclization promoters | Functional group manipulation to induce ring closure. | researchgate.net |

| 4 | Deprotection/Esterification | Final deprotection and conversion to methyl ester. | umn.edu |

Biocatalytic and Enzymatic Routes to Enantiopure this compound

The synthesis of enantiomerically pure cyclic amino acids is a significant challenge in organic chemistry. Biocatalysis and enzymatic methods offer powerful tools to achieve high stereoselectivity under mild reaction conditions. While specific enzymatic routes for this compound are not extensively documented, established biocatalytic strategies for related cyclic and N-alkyl-α-amino acids can be adapted for its synthesis. manchester.ac.uk

One potential approach involves the use of oxidases and dehydrogenases. For instance, the tandem use of a lysine (B10760008) oxidase and a dehydrogenase has been shown to produce cyclic imino acids from α,ω-diamino acids. manchester.ac.uk A hypothetical pathway for this compound could start from a suitable diaminoalkane precursor, which is oxidized to an α-keto-ω-amino acid and subsequently cyclized.

Another powerful strategy is kinetic resolution, which separates enantiomers from a racemic mixture. wikipedia.org Enzymatic kinetic resolution has been widely applied to the synthesis of both natural and unnatural amino acids. wikipedia.orgacs.org This can be achieved through the stereoselective hydrolysis of racemic N-acyl amino acids or amino acid amides.

Dynamic Kinetic Resolution (DKR) is an even more efficient variation where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. nih.govresearchgate.net A plausible DKR process for producing enantiopure this compound could involve the use of a stereoselective amino acid amidase in conjunction with a racemase, such as α-amino-ε-caprolactam racemase (ACLR). nih.govresearchgate.net The racemic azocane-2-carboxamide would be continuously racemized, while one enantiomer is selectively hydrolyzed by the amidase to the desired carboxylic acid.

The following table summarizes potential enzymatic reactions applicable to the synthesis of enantiopure this compound, based on analogous systems.

| Enzyme Class | Reaction Type | Potential Substrate for this compound Synthesis | Potential Product | Reference |

| Amino Acid Oxidases/Dehydrogenases | Oxidative Cyclization | α,ω-diamino acid precursor | Cyclic imine intermediate | manchester.ac.uk |

| Acylases | Kinetic Resolution | N-acyl-rac-azocane-2-carboxylic acid | Enantiopure this compound | wikipedia.org |

| Amidases/Racemases | Dynamic Kinetic Resolution | rac-azocane-2-carboxamide | Enantiopure this compound | nih.govresearchgate.net |

| Nitrene Transferases | C-H Amination | Ester precursor | α-amino ester | nih.gov |

| α-Oxoamine Synthases | C-C Bond Formation | α-amino acid precursor | α-amino ketone | nih.gov |

Functionalization and Derivatization of this compound Frameworks

The ability to selectively modify the this compound scaffold is essential for creating diverse molecular libraries for various applications. Functionalization can be targeted at the carboxylic acid moiety, the nitrogen atom within the ring, or the side-chain of the azocane ring itself.

The carboxylic acid group is a versatile handle for a wide range of chemical transformations, most notably esterification and amidation.

Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved through various methods. A process involving the in-situ generation of a hydrosulphate from chlorosulphonic acid and an alcohol has been reported for the esterification of various amino acids, including proline. google.com This method could be directly applicable to this compound.

Amidation: The formation of an amide bond is a fundamental reaction in peptide synthesis and the creation of bioactive molecules. wikipedia.orglibretexts.org Direct amidation of unprotected amino acids can be challenging due to self-condensation reactions. rsc.org However, methods utilizing borate (B1201080) reagents, such as B(OCH₂CF₃)₃, have been developed for the direct and chemoselective amidation of unprotected amino acids. rsc.org This approach could provide a straightforward route to a variety of azocane-2-carboxamides. Standard peptide coupling reagents used in solid-phase or solution-phase synthesis are also applicable, though they may require protection of the ring nitrogen. qyaobio.com

The table below outlines some regioselective transformations of the carboxylic acid group.

| Reaction | Reagent/Catalyst | Product | Potential Advantages | Reference |

| Esterification | ROH / ROSO₃H (from ClSO₃H) | This compound ester | High conversion, applicable to various amino acids | google.com |

| Amidation | R'NH₂ / B(OCH₂CF₃)₃ | Azocane-2-carboxamide | Direct amidation of unprotected amino acid | rsc.org |

| Amidation | R'NH₂ / Peptide Coupling Reagents (e.g., DCC, HOBt) | Azocane-2-carboxamide | Well-established for peptide synthesis | qyaobio.com |

The secondary amine in the azocane ring is a key site for introducing structural diversity. Common functionalization strategies include N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be accomplished using various alkylating agents. wikipedia.org The reaction of secondary amines with alkyl halides is a common method, though it can sometimes be complicated by overalkylation in primary amines. wikipedia.org For cyclic secondary amines, selective mono-alkylation can be achieved under specific conditions, for instance, using potassium hydride and triethylamine. jst.go.jp Another approach involves the use of alcohols as alkylating agents in the presence of a suitable catalyst. organic-chemistry.org

N-Acylation: The acylation of the nitrogen atom can be achieved using acid chlorides or anhydrides. In cases where a molecule contains both a primary and a secondary amine, selective acylation of the secondary amine can be achieved by temporarily protecting the primary amine as an imine. acs.org For this compound, where the secondary amine is the only amine present, direct acylation should be straightforward, provided the carboxylic acid is appropriately protected (e.g., as an ester).

The following table summarizes key N-functionalization reactions.

| Reaction | Reagent/Catalyst | Functional Group Introduced | Reference |

| N-Alkylation | Alkyl Halide / KH / Et₃N | Alkyl | jst.go.jp |

| N-Alkylation | Alcohol / Catalyst | Alkyl | organic-chemistry.org |

| N-Acylation | Acid Chloride or Anhydride | Acyl | acs.org |

Modification of the azocane ring itself can lead to a wide array of novel structures. Strategies developed for the side-chain diversification of other cyclic amino acids, such as proline, can serve as a blueprint for modifying the azocane framework. nih.govsigmaaldrich.comorganic-chemistry.org

One potential strategy involves the introduction of functional groups onto the carbon backbone of the azocane ring. This could be achieved through methods like stereospecific oxidation to introduce hydroxyl or keto groups. nih.gov For example, in a model tetrapeptide, a 4-hydroxyproline (B1632879) residue was converted to 122 different 4-substituted prolyl amino acids through a series of reactions including Mitsunobu, oxidation, reduction, and acylation. nih.gov Similar approaches could be envisioned for a suitably functionalized this compound precursor.

Another approach involves ring-closing metathesis (RCM) of acyclic precursors to form the azocane ring with pre-installed functional groups on the side chain. acs.org The synthesis of enantiopure side-chain-modified α-amino acids has also been described through Knoevenagel condensation of β-ketoesters derived from amino acids. nih.gov

The table below presents some potential strategies for side-chain diversification.

| Strategy | Key Reaction | Potential Outcome | Analogous System | Reference |

| Functional Group Interconversion | Oxidation, Reduction, Substitution | Introduction of hydroxyl, keto, or other functional groups on the azocane ring | Proline derivatives | nih.gov |

| Ring-Closing Metathesis | Grubbs' Catalyst | Formation of azocane ring with desired substituents | Synthesis of cyclic β-amino esters | acs.org |

| Condensation Reactions | Knoevenagel Condensation | Synthesis of derivatives with modified side chains | α-amino acids | nih.gov |

Structural Elucidation and Conformational Analysis of Azocane 2 Carboxylic Acid Systems

Advanced Spectroscopic Characterization of Azocane-2-carboxylic Acid

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of molecules in solution. For carboxylic acids, the chemical shift of the acidic proton is particularly informative, typically appearing far downfield between 10 and 12 ppm. libretexts.org This distinct signal is due to the deshielding effects of the electronegative oxygen atoms and the anisotropy of the carbonyl group. libretexts.org In many cases, this proton signal appears as a broad singlet due to hydrogen bonding, and its disappearance upon addition of D₂O confirms its identity through hydrogen-deuterium exchange. libretexts.org

For chiral α-substituted carboxylic acids, NMR can be used to determine the absolute configuration by forming esters with chiral auxiliary reagents. researchgate.netnih.gov The comparison of the ¹H NMR spectra of the resulting diastereomeric esters allows for the assignment of the absolute configuration based on a conformational model. researchgate.netnih.gov

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for Carboxylic Acids

| Atom | Typical Chemical Shift (ppm) | Notes |

| Carboxyl Proton (-COOH) | 10 - 12 | Often a broad singlet, disappears with D₂O exchange. libretexts.org |

| α-Proton (-CH-COOH) | 2 - 3 | libretexts.org |

| Carbonyl Carbon (-COOH) | 160 - 180 | Less deshielded than aldehyde or ketone carbonyls. libretexts.org |

| α-Carbon (-CH-COOH) | Varies |

This table provides generalized data for carboxylic acids. Specific values for this compound may vary.

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in determining the molecular structure of various carboxylic acids and their derivatives, revealing details about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.netmdpi.commarquette.edu

In the solid state, carboxylic acids often form hydrogen-bonded dimers. libretexts.org X-ray diffraction studies can confirm the presence and geometry of these dimers, as well as other crystal packing effects. For example, the crystal structure of 2-acetylamino-benzoic acid revealed that the nitrogen of the amide group and the carbon atom of the acid group deviate significantly from the plane of the phenyl ring. researchgate.net

While a specific crystal structure for this compound was not found in the search results, the general principles of X-ray crystallography for carboxylic acids would apply. An analysis would reveal the precise conformation of the eight-membered azocane (B75157) ring and the orientation of the carboxylic acid substituent in the solid state.

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration and solution-state conformation of chiral molecules. rsc.orgnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. rsc.org This technique is particularly useful for studying flexible molecules in solution, as the VCD spectrum is highly sensitive to the molecule's three-dimensional structure. rsc.org

The application of VCD to chiral carboxylic acids can be challenging due to the formation of intermolecular hydrogen-bonded aggregates. nih.gov However, this issue can sometimes be circumvented by converting the carboxylic acid to its corresponding salt or anhydride. nih.gov

For a chiral molecule like this compound, VCD, in combination with quantum chemical calculations, could be used to unambiguously assign its absolute configuration and identify the predominant conformations in solution. rsc.org The analysis of the VCD spectrum involves comparing the experimental spectrum with spectra calculated for different possible conformations and configurations of the molecule. nih.gov

Computational Approaches to this compound Conformation

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are essential for understanding the conformational preferences and energetics of molecules like this compound. nih.govchemrxiv.org These methods can be used to optimize the geometry of different possible conformers and calculate their relative energies to determine the most stable structures. chemrxiv.org

DFT calculations have been widely used to predict various properties of carboxylic acids, including their pKa values. researchgate.netresearchgate.net The choice of functional and basis set is crucial for obtaining accurate results. nih.gov For instance, studies on acetic acid have shown that while the syn conformation of the carboxyl group is highly favored in the gas phase, the energy difference between the syn and anti conformations becomes less significant in a solvent environment. chemrxiv.org

For this compound, DFT calculations could be employed to explore the potential energy surface of the eight-membered ring, identifying the lowest energy conformations (e.g., boat-chair, crown). These calculations would also provide insights into the orientation of the carboxylic acid group relative to the ring.

Table 2: Representative Functionals Used in DFT Calculations of Carboxylic Acids

| Functional | Description | Common Applications |

| B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Widely used for geometry optimizations and energy calculations. nih.gov |

| CAM-B3LYP | A long-range corrected hybrid functional. | Shown to be reliable for determining the pKa of carboxylic acids. nih.gov |

| PBE0 | A hybrid functional that mixes the Perdew-Burke-Ernzerhof exchange functional with Hartree-Fock exchange. | Used in calculations of pKa values. researchgate.net |

| M06-2X | A high-nonlocality functional with a large amount of Hartree-Fock exchange. | Shown to provide accurate pKa values with statistical correction. researchgate.net |

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior and conformational changes of molecules over time. nih.govmdpi.combohrium.com By simulating the movement of atoms based on a force field, MD can reveal the flexibility of the azocane ring and the carboxylic acid group, as well as their interactions with a solvent. nih.gov

MD simulations of carboxylic acids have been used to investigate their conformational equilibrium in solution. nih.gov For example, simulations of acetic acid have explored the effects of the solvent, force field, and partial charge assignment on the relative stabilities of the syn and anti conformations of the carboxyl group. nih.gov

For this compound, MD simulations could be used to explore the conformational landscape of the eight-membered ring, identifying the most populated conformational states and the transitions between them. This would provide a dynamic picture of the molecule's structure in solution, complementing the static information obtained from spectroscopic and quantum chemical methods.

Stereochemical Integrity and Epimerization Pathways in this compound Research

The stereochemical integrity of the chiral center at the α-carbon (C2) is of paramount importance in the study and application of this compound, as it is an α-amino acid analogue. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, would lead to the formation of its diastereomer, potentially altering its biological activity. nih.gov

The primary mechanism for the epimerization of α-amino acids involves the removal of the α-proton by a base, which leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this enolate can occur from either face, resulting in a mixture of both original and epimerized stereoisomers. libretexts.org This process is often referred to as racemization if the chiral center is the only one in the molecule, or epimerization if other chiral centers are present.

In the context of this compound, the α-proton at the C2 position is acidic and susceptible to abstraction under basic conditions. The reaction can be generalized as follows:

Deprotonation: A base removes the proton from the α-carbon (C2), creating a carbanion.

Enolate Formation: The negative charge is delocalized onto the adjacent carbonyl oxygen, forming a planar enolate intermediate. The planarity of this intermediate means the original stereochemical information at C2 is lost.

Reprotonation: A proton source (such as the conjugate acid of the base or the solvent) adds a proton back to the α-carbon. This can happen from the top or bottom face of the planar enolate, leading to a mixture of the (S) and (R) configurations at C2.

The rate of this epimerization is dependent on several factors, including the strength of the base, the temperature, the solvent, and the electronic properties of the molecule. For amino acids, the presence of electron-withdrawing groups on the side chain can increase the acidity of the α-proton, thus facilitating epimerization. nih.gov

Beyond this direct abstraction mechanism, more complex pathways can exist, particularly in the presence of metal ions. A "conducted tour mechanism" has been proposed for the highly stereospecific epimerization of α-amino acids in the presence of certain metal complexes, such as those of Co(III) or Zn(II). nih.govacs.org In this mechanism, a base coordinated to the metal abstracts the α-proton, and the resulting carbanion is stabilized by the metal center. The reprotonation step is then guided by the chiral environment of the metal complex, leading to a stereospecific inversion. acs.org While this mechanism is typically studied in the context of specific metal-amino acid complexes, it highlights a potential pathway for epimerization under certain catalytic conditions.

For this compound, the cyclic structure imposes constraints that could influence the rate and outcome of epimerization. The rigidity of the ring system might affect the ease of forming a perfectly planar enolate. However, the fundamental susceptibility of the α-proton to base-catalyzed abstraction remains the primary concern for the stereochemical integrity of this compound. Research focused on the synthesis of α-alkylated this compound derivatives has shown that these molecules can be synthesized with high enantiomeric excess, indicating that under the studied synthetic conditions, the stereocenter is stable. However, exposure to basic conditions for prolonged periods or at elevated temperatures could compromise this integrity.

Chemical Reactivity and Mechanistic Investigations of Azocane 2 Carboxylic Acid

Reaction Pathways Involving the Carboxyl Group of Azocane-2-carboxylic Acid

The carboxyl group is a primary site for a variety of chemical transformations, including decarboxylation and the formation of amide and ester derivatives.

Decarboxylation Mechanisms and Applications

The decarboxylation of α-amino acids is a synthetically important reaction that can proceed through various mechanisms, often requiring catalysis. For cyclic α-amino acids like this compound, decarboxylation results in the corresponding cycloamine. While specific studies on the thermal stability and decarboxylation of this compound are not extensively documented, the reactivity can be inferred from studies on similar compounds. Generally, the thermal decarboxylation of simple aliphatic carboxylic acids is difficult. masterorganicchemistry.com However, the presence of the α-amino group can facilitate this process.

Recent advancements have focused on catalytic decarboxylative functionalization. For instance, copper-catalyzed aerobic decarboxylative coupling has been shown to be effective for various cyclic α-amino acids, allowing for the formation of C-C bonds with a range of nucleophiles. researchgate.net Another powerful method involves visible light-driven photoredox catalysis, which can generate α-aminoalkyl radicals from the decarboxylation of N-aryl substituted amino acids. bohrium.com These radicals can then participate in a variety of bond-forming reactions. bohrium.comnih.govresearchgate.net For this compound, such methods could be applied to generate the azocan-2-yl radical, a reactive intermediate for further functionalization.

The stability of carboxylic acids under hydrothermal conditions has also been investigated. For example, some aromatic carboxylic acids show significant decarboxylation at temperatures between 300-350°C. researchgate.net While aliphatic cyclic amino acids would have different stability profiles, this indicates that high temperatures could potentially induce decarboxylation in this compound.

Amide and Ester Bond Formation Kinetics and Thermodynamics

The carboxyl group of this compound can readily undergo condensation reactions with alcohols and amines to form the corresponding esters and amides. These reactions are fundamental in peptide synthesis and the creation of novel biomaterials.

Esterification: The formation of esters from carboxylic acids and alcohols, known as Fischer esterification, is an equilibrium-controlled process typically catalyzed by a strong acid. masterorganicchemistry.comchemguide.co.uk The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comrsc.org The synthesis of α-alkylated this compound methyl esters has been reported, demonstrating the feasibility of ester formation with this substrate. umn.edu Another method for esterification involves the SN2 reaction of the carboxylate anion with an alkyl halide. libretexts.org

Amide Formation and Lactamization: The reaction of this compound with amines yields amides. The direct condensation of a carboxylic acid and an amine to form an amide typically requires high temperatures (often above 160-180°C) to drive off water. youtube.com More commonly, coupling agents are used to activate the carboxylic acid. khanacademy.org

A significant intramolecular reaction pathway for this compound is cyclization to form a bicyclic lactam. This intramolecular amide formation is influenced by the ring size. The formation of β-lactams (four-membered rings) and δ-lactams (six-membered rings) from dicarboxylic acid monoesters has been studied, highlighting the influence of substrate structure on the favorability of cyclization. nih.govnih.govorganic-chemistry.org For this compound, an intramolecular condensation would lead to the formation of a bicyclic system containing a nine-membered lactam ring. The kinetics and thermodynamics of such a cyclization would be governed by the conformational preferences of the eight-membered azocane (B75157) ring, which must adopt a suitable geometry for the nucleophilic attack of the ring nitrogen onto the activated carboxyl group.

Reactivity Profiles of the Azocane Ring Nitrogen

The secondary amine within the azocane ring is a key center of reactivity, capable of acting as both a nucleophile and a base.

Nucleophilic and Electrophilic Transformations of the Nitrogen

The lone pair of electrons on the nitrogen atom of the azocane ring makes it nucleophilic. As such, it can readily undergo reactions with various electrophiles.

N-Alkylation and N-Acylation: The nitrogen can be alkylated by reaction with alkyl halides. For example, the N-alkylation of the related, smaller ring compound, l-azetidine-2-carboxylate, has been used in the synthesis of nicotianamine. clockss.org Similarly, the nitrogen of this compound can be acylated by reaction with acyl chlorides or acid anhydrides to form N-acyl derivatives. youtube.com These reactions are fundamental for modifying the properties of the amino acid, for example, in the synthesis of peptides or peptidomimetics. Heptamethyleneimine (azocane) itself is known to participate in diverse chemical reactions, including nucleophilic substitutions. chemimpex.com

Protonation Equilibria and Basicity Considerations

The secondary amine in the azocane ring imparts basic properties to the molecule. The basicity of this nitrogen is a critical factor in its reactivity and its behavior in biological systems. The pKa value of the conjugate acid of the amine determines the extent of protonation at a given pH.

While the specific pKa for the amino group of this compound is not documented, the pKa of the parent heterocycle, azocane (heptamethyleneimine), can provide an estimate. Cyclic amines generally have pKa values in the range of 10-11, similar to acyclic secondary amines. The presence of the electron-withdrawing carboxylic acid group at the α-position will lower the basicity of the ring nitrogen through an inductive effect, resulting in a lower pKa value compared to unsubstituted azocane. For comparison, the pKa of proline is approximately 10.6 for the amino group. Given the larger, more flexible ring of azocane, its basicity might be slightly different.

The protonation state of both the amino and carboxylic acid groups will be pH-dependent, and the molecule will exist as a zwitterion over a certain pH range. The isoelectric point (pI) will be determined by the pKa values of the carboxylic acid group (typically around 2-3) and the amino group.

Intermolecular Interactions and Self-Assembly Propensities of this compound

The bifunctional nature of this compound, possessing both a hydrogen bond donor (the N-H group and the O-H of the carboxylic acid) and hydrogen bond acceptors (the nitrogen lone pair and the carbonyl oxygen), makes it a prime candidate for self-assembly into supramolecular structures. These non-covalent interactions, particularly hydrogen bonding, are crucial in the formation of ordered architectures. researchgate.netnih.govarchivepp.comrsc.org

Studies on other cyclic amino acids and peptides have demonstrated a strong propensity for self-assembly. rsc.orgsigmaaldrich.com For example, cyclic peptides can stack to form nanotubular structures, driven by intermolecular hydrogen bonds between the amide groups of adjacent rings. rsc.orgnih.gov The conformation of the cyclic peptide and the nature of the amino acid side chains play a critical role in directing the assembly process. rsc.org Cyclic dipeptides have also been shown to self-assemble into various structures, with the potential to form rigid biomaterials. nih.gov

In the case of this compound, intermolecular hydrogen bonds can form between the carboxylic acid of one molecule and the ring nitrogen of another, leading to the formation of linear or cyclic aggregates. The specific architecture of these assemblies will be dictated by the conformational preferences of the eight-membered ring and the stereochemistry at the α-carbon. The resulting supramolecular structures could have unique properties and potential applications in materials science and nanotechnology.

Applications in Advanced Chemical Research and Molecular Design

Azocane-2-carboxylic Acid as a Structural Building Block for Complex Molecules

The utility of this compound as a synthetic intermediate is primarily centered on its capacity to introduce a constrained, yet flexible, nitrogen-containing scaffold into larger molecules. This allows for the exploration of novel chemical space in the creation of unnatural amino acids and heterocyclic systems.

A key application of this compound lies in the synthesis of its α-alkylated derivatives, which are a class of constrained, unnatural amino acids. These derivatives are valuable for probing structure-activity relationships in peptides and other bioactive molecules. Research has demonstrated an efficient method for the asymmetric synthesis of α-alkylated this compound methyl esters with very high enantiomeric purity (>96% enantiomeric excess).

The synthesis begins with optically active β-keto esters and proceeds through a four-step sequence to yield the desired products. This process highlights the role of the azocane (B75157) framework as a foundational scaffold for creating structurally diverse and stereochemically defined amino acid analogues.

Table 1: Asymmetric Synthesis of α-Alkylated this compound Methyl Esters

| Step | Process | Description |

|---|---|---|

| 1 | Tetrazole Formation | The initial β-keto ester is converted into a tetrazole derivative. |

| 2 | Reduction | The tetrazole ring undergoes reduction. |

| 3 | Protection | A protecting group is introduced to the nitrogen atom. |

This synthetic pathway provides a reliable method for accessing these complex amino acid analogues.

While this compound possesses the necessary functional groups (a secondary amine and a carboxylic acid) to theoretically serve as a precursor for constructing polycyclic nitrogen heterocycles, specific examples of such transformations are not extensively detailed in a review of available scientific literature. In principle, the strategic cyclization of this compound derivatives could lead to the formation of fused or bridged bicyclic systems containing the eight-membered ring. These potential polycyclic structures are of interest in medicinal chemistry due to the prevalence of nitrogen heterocycles in pharmaceuticals.

Design and Engineering of Peptidomimetic Scaffolds Incorporating this compound

Peptidomimetics are compounds designed to imitate the structure and function of natural peptides. Incorporating non-natural amino acids like this compound is a common strategy to create peptidomimetics with enhanced stability, receptor affinity, and selectivity. The large, conformationally distinct nature of the azocane ring makes it a candidate for developing novel peptide scaffolds. However, a review of published research indicates that while smaller ring homologues like azetidine-2-carboxylic acid are widely used for this purpose, the specific application of this compound in peptidomimetic design is not yet broadly documented.

β-turns are crucial secondary structures in peptides that govern molecular recognition and biological activity. The design of molecules that can mimic these turns is a major goal in drug discovery. The conformational preferences of cyclic amino acids can be exploited to induce β-turn-like structures in peptide chains. Although research has shown that other large cyclic amino acid derivatives can facilitate the formation of β-hairpins, specific studies demonstrating the use of this compound to mimic β-turns are not prominently available.

Introducing conformational constraints into peptides helps to reduce their flexibility, which can pre-organize them into a bioactive conformation and simplify structural analysis. The incorporation of cyclic amino acids is a primary method for achieving this. While the principle is well-established, detailed structural biology research on peptide analogues specifically containing this compound is limited in the available literature. The study of such analogues would provide insight into how an eight-membered ring influences peptide backbone conformation.

In rational ligand discovery, molecular scaffolds serve as a foundation for building new molecules with a high affinity for a specific biological target. The this compound structure represents a unique scaffold that could be used to present functional groups in a distinct three-dimensional arrangement. This could be advantageous for targeting protein-protein interactions or other challenging biological targets. Despite this potential, its application as a central scaffold in documented rational ligand discovery campaigns is not widely reported.

Theoretical Applications in Chemoinformatics and Structure-Activity Relationship (SAR) Studies

This compound, with its unique eight-membered ring structure, presents an intriguing scaffold for theoretical and computational chemistry. Its inherent conformational flexibility, combined with the presence of both a secondary amine and a carboxylic acid, makes it a valuable tool in chemoinformatics and Structure-Activity Relationship (SAR) studies. These computational approaches are pivotal in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of novel compounds.

Computational Screening and Library Design

The synthesis of derivatives of this compound, such as its alpha-alkylated methyl esters, provides a foundational platform for the construction of diverse chemical libraries. researchgate.netresearchgate.netresearchgate.netresearchgate.net These libraries, containing a systematic variation of substituents on the azocane ring, are instrumental for high-throughput and in silico screening campaigns. Computational screening allows for the rapid assessment of large numbers of virtual compounds against a biological target, prioritizing those with the highest predicted affinity and a favorable ADME (absorption, distribution, metabolism, and excretion) profile.

The process of designing a virtual library based on the this compound scaffold would typically involve the following steps:

Scaffold Hopping and Bioisosteric Replacement: The azocane ring can serve as a novel scaffold to replace existing cyclic or acyclic moieties in known bioactive molecules. Furthermore, the carboxylic acid group can be computationally evaluated for bioisosteric replacement with groups like tetrazoles to potentially enhance metabolic stability and cell permeability. researchgate.netresearchgate.net

Enumeration of Derivatives: A variety of substituents can be computationally attached to the nitrogen atom and at various positions on the carbon skeleton of the azocane ring. This creates a vast virtual library of potential drug candidates.

Property Prediction: For each virtual compound, a range of physicochemical and biological properties can be predicted using computational models. These include lipophilicity (logP), solubility, and potential for hERG inhibition, among others.

A hypothetical virtual library derived from this compound could be screened against various therapeutic targets, such as G-protein coupled receptors (GPCRs) or enzymes, where the conformational flexibility of the eight-membered ring might allow for optimal binding interactions.

Table 1: Representative Virtual Modifications of this compound for Library Design

| Modification Site | Representative Substituent | Rationale for Inclusion in Virtual Library |

| N1-position | Alkyl chains, Aryl groups, Heterocyclic moieties | To explore the impact on lipophilicity, solubility, and potential interactions with the target protein. |

| C2-position (α-carbon) | Alkyl groups of varying sizes | To investigate the influence of steric bulk on binding affinity and selectivity. |

| Other ring positions | Hydroxyl, Carbonyl, Halogen groups | To introduce specific polar interactions, hydrogen bond donors/acceptors, and to modulate electronic properties. |

Predictive Modeling of Chemical Reactivity and Selectivity

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the chemical reactivity and selectivity of molecules like this compound. researchgate.netresearchgate.net The conformational landscape of the azocane ring is complex, with multiple low-energy conformations potentially accessible. Understanding this landscape is crucial for predicting how the molecule will interact with other reagents and biological targets.

DFT calculations can be employed to:

Determine Conformational Preferences: By calculating the relative energies of different chair, boat, and twist conformations of the azocane ring, the most stable and biologically relevant shapes can be identified. This is critical for understanding its binding mode to a receptor.

Predict Sites of Reactivity: The distribution of electron density within the molecule, as calculated by DFT, can highlight regions susceptible to nucleophilic or electrophilic attack. For instance, the reactivity of the nitrogen atom and the carbonyl carbon of the carboxylic acid can be precisely modeled.

Model Reaction Mechanisms: The transition states and activation energies for various reactions involving this compound can be calculated, providing insights into reaction kinetics and predicting the most likely products.

Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of this compound derivatives. researchgate.netresearchgate.net These models establish a mathematical relationship between the structural or physicochemical properties of the molecules and their biological activity. Key descriptors in a QSAR model for azocane derivatives might include:

Topological Indices: Describing the connectivity and branching of the molecule.

Electronic Descriptors: Such as partial charges on atoms and dipole moment.

Steric Parameters: Like molecular volume and surface area.

By developing a robust QSAR model, the biological activity of novel, unsynthesized derivatives of this compound can be predicted, thereby guiding synthetic efforts towards more potent and selective compounds.

Advanced Materials Chemistry Applications Utilizing this compound Derivatives (e.g., as monomers or modifiers in functional polymers or supramolecular assemblies)

The unique structural features of this compound and its derivatives make them promising candidates for applications in advanced materials chemistry. The presence of both a reactive amine and a carboxylic acid group allows for its use as a monomer in polymerization reactions, while the cyclic structure can impart specific conformational properties to the resulting materials.

While direct polymerization of this compound itself is not widely documented, the principles of polymer chemistry suggest its potential as a monomer. The ring-opening polymerization (ROP) of related N-acylated lactams, such as N-acyl azocanes, can lead to the formation of polyamides. kaust.edu.sa This process would involve the opening of the eight-membered ring to create a linear polymer chain. The properties of the resulting polyamide could be tuned by the nature of the substituent on the nitrogen atom. For instance, the incorporation of this compound derivatives could introduce chirality and specific functional groups along the polymer backbone, leading to materials with tailored thermal, mechanical, and optical properties.

Furthermore, derivatives of this compound could be utilized in the synthesis of functional polymers through condensation polymerization. The bifunctional nature of the molecule allows it to react with other monomers, such as diols or diamines, to form polyesters or polyamides, respectively.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of this compound Derivative | Resulting Material and Potential Properties |

| Functional Polymers | Monomer in ring-opening or condensation polymerization | Polyamides or polyesters with enhanced biodegradability, specific thermal properties, and chirality. |

| Supramolecular Assemblies | Self-assembling building block | Nanotubes, vesicles, or gels with applications in controlled release, catalysis, and molecular recognition. |

| Polymer Modification | Additive or modifier for existing polymers | Improved dye-binding capacity, altered surface properties, and enhanced biocompatibility. |

Q & A

Q. What are the established synthetic routes for Azocane-2-carboxylic acid, and how can researchers optimize yield and purity?

this compound is typically synthesized via ring-closing metathesis or condensation reactions involving cyclic amines and carboxylic acid precursors. Optimization strategies include:

- Catalyst selection : Use transition-metal catalysts (e.g., ruthenium-based) for improved stereochemical control .

- Reaction monitoring : Employ HPLC or LC-MS to track intermediate formation and adjust reaction conditions (temperature, solvent polarity) dynamically .

- Purification : Gradient elution in reverse-phase chromatography minimizes byproducts. Validate purity via H NMR and elemental analysis .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

Key methodologies include:

- Spectroscopic analysis : H/C NMR for backbone confirmation, IR for carboxylic acid group identification (~1700 cm) .

- X-ray crystallography : Resolve stereochemistry by co-crystallizing with chiral auxiliaries (e.g., α-methylbenzylamine) .

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to verify tautomeric forms .

Q. What experimental protocols ensure stability during storage and handling of this compound?

- Storage : Store at -20°C under inert gas (argon) to prevent oxidation. Lyophilized forms exhibit greater long-term stability than solutions .

- Handling : Conduct reactions in anhydrous solvents (e.g., DMF, THF) to avoid hydrolysis. Use gloveboxes for moisture-sensitive steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Contradictions often arise from assay variability or impurity interference. Address this by:

- Standardized assays : Use cell lines with validated genetic backgrounds (e.g., ATCC-certified) and include positive/negative controls .

- Batch consistency : Characterize derivatives via high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

- Meta-analysis : Apply PRISMA guidelines to systematically evaluate literature and identify confounding variables (e.g., solvent effects in cytotoxicity assays) .

Q. What computational strategies predict the reactivity of this compound in novel catalytic systems?

- Molecular docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) using AutoDock Vina or Schrödinger Suite .

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- Machine learning : Train models on existing kinetic data to predict reaction outcomes under untested conditions (e.g., solvent-free systems) .

Q. How can researchers design experiments to elucidate the mechanism of this compound’s enzyme inhibition?

- Kinetic studies : Perform time-dependent inhibition assays with varying substrate concentrations to distinguish between competitive/non-competitive modes .

- Isotopic labeling : Use O-labeled water or C-carboxylic acid to track bond cleavage/formation via mass spectrometry .

- Structural biology : Cryo-EM or X-ray crystallography of enzyme-inhibitor complexes reveals binding motifs and conformational changes .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Non-linear regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism to calculate EC/IC .

- Bootstrap resampling : Estimate confidence intervals for small datasets to avoid overreliance on parametric assumptions .

- Multivariate analysis : PCA or PLS-DA identifies covariates (e.g., pH, temperature) influencing toxicity outcomes .

Methodological Best Practices

Q. How should researchers validate synthetic intermediates in multi-step this compound syntheses?

Q. What ethical and reproducibility standards apply to publishing this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.